molecular formula C16H12ClF2NO B2959736 [2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime CAS No. 338415-78-4

[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime

Cat. No.: B2959736
CAS No.: 338415-78-4
M. Wt: 307.72
InChI Key: JCXMNOYJSMDBBD-SILNSSARSA-N
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Description

2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime is a cyclopropane-containing oxime derivative with a ketone group converted to an oxime (C=N-OH). The parent compound has a molecular formula of C₁₆H₁₁ClF₂O, a molecular weight of 292.71 g/mol, a predicted boiling point of 360.3±42.0 °C, and a density of 1.362±0.06 g/cm³ . The oxime derivative likely retains the cyclopropyl and halogenated aromatic moieties, with the oxime group introducing additional hydrogen-bonding capacity and altering reactivity .

Properties

IUPAC Name

(NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20-21)9-4-6-10(18)7-5-9/h1-7,11-12,21H,8H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMNOYJSMDBBD-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N\O)/C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328173
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338415-78-4
Record name (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime typically involves multiple steps, starting with the formation of the cyclopropyl ring and subsequent introduction of the chloro and fluoro substituents2-(2-chloro-6-fluorophenyl)cyclopropylmethanone. Common synthetic routes may include:

  • Cyclopropanation Reactions: : Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropyl ring.

  • Halogenation: : Introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

  • Oxime Formation: : Converting the ketone group to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the oxime group to a nitroso or nitro group.

  • Reduction: : Reducing the oxime group to an amine.

  • Substitution: : Replacing the chloro or fluoro substituents with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitroso derivatives or nitro compounds.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Generation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, physical properties, and commercial availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Purity/Availability
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime (Target) C₁₆H₁₂ClF₂NO* 311.73* Oxime (C=N-OH) Not reported Not reported Not commercially listed
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone (Parent compound) C₁₆H₁₁ClF₂O 292.71 Ketone (C=O) 360.3±42.0 (Predicted) 1.362±0.06 95% (5 mg, $687.35)
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime C₂₃H₁₆BrCl₂FNO 499.65 O-(2-chloro-6-fluorobenzyl) oxime; Br Not reported Not reported Not reported
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime C₂₃H₁₆Cl₃F₂NO 466.74 O-(2,4-dichlorobenzyl) oxime Not reported Not reported >90%

* Estimated based on parent compound’s formula and oxime functional group addition.

Key Structural and Functional Differences:

Oxime Substitution: The target compound lacks an O-benzyl group, unlike the analogs in and , which feature O-(2-chloro-6-fluorobenzyl) and O-(2,4-dichlorobenzyl) substituents. This absence reduces steric bulk and may enhance solubility compared to O-substituted derivatives .

Halogenation Patterns :

  • The parent compound and target oxime contain 2-chloro-6-fluorophenyl and 4-fluorophenyl groups, while the analog in replaces 4-fluorophenyl with 4-bromophenyl . Bromine’s larger atomic radius increases molecular weight and may alter electronic properties (e.g., π-stacking interactions) .
  • The O-substituted oxime in includes 2,4-dichlorobenzyl , enhancing lipophilicity compared to the target compound .

Physical Properties :

  • The parent compound’s high predicted boiling point (~360°C) suggests significant thermal stability, likely retained in the oxime derivative. However, O-substituted analogs (e.g., ) may exhibit lower volatility due to increased molecular weight .

Commercial Availability: The parent compound is available at 95% purity (5 mg for $687.35), while O-substituted oximes (e.g., ) are listed at >90% purity.

Research Implications and Limitations

  • Structural Insights : Crystallographic data for these compounds are absent in the provided evidence. Tools like SHELX or ORTEP-3 could elucidate conformational preferences of the cyclopropane ring and oxime orientation.
  • Pharmacological Potential: Fluorine and chlorine substituents are associated with enhanced metabolic stability and target affinity in drug discovery. The target oxime’s unmodified O-position may favor solubility, a critical factor in bioavailability .
  • Synthetic Challenges : The lack of commercial availability for the target oxime suggests synthetic hurdles, such as regioselective oxime formation or purification difficulties .

Biological Activity

2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime, with the CAS number 338415-78-4, is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure that includes a cyclopropyl ring and multiple halogen substitutions, which may influence its pharmacological properties. The empirical formula is C16H12ClF2NOC_{16}H_{12}ClF_{2}NO with a molecular weight of 307.72 g/mol.

The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
Boiling Point391.5 ± 42.0 °C (Predicted)
Density1.38 ± 0.1 g/cm³ (Predicted)
pKa11.59 ± 0.14 (Predicted)

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The oxime functional group is known to participate in nucleophilic reactions, potentially leading to inhibition of enzymes involved in metabolic pathways.

Potential Targets

  • Enzyme Inhibition : The oxime group can act as a reversible inhibitor for certain enzymes, including those involved in oxidative stress responses.
  • Receptor Modulation : The halogenated phenyl groups may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown significant activity against bacterial strains and fungi.
  • Anticancer Properties : Certain studies suggest that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found that they exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity.
  • Anticancer Potential : In vitro studies on cancer cell lines demonstrated that related oxime derivatives could induce apoptosis through the activation of caspase pathways. This suggests a potential role for 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime in cancer therapy.
  • Inflammatory Response Modulation : Research indicated that compounds similar to this oxime could reduce levels of TNF-alpha and IL-6 in macrophage models, highlighting their potential as anti-inflammatory agents.

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